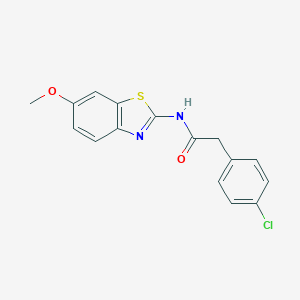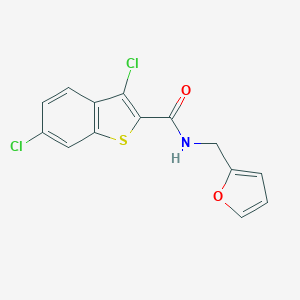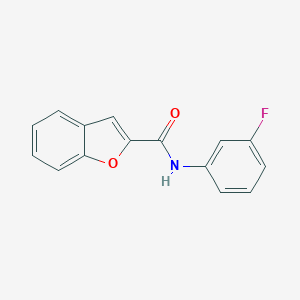![molecular formula C16H12N2O2S2 B253113 N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials.
Mechanism of Action
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has demonstrated potent antitumor activity and immunomodulatory effects. It has been shown to inhibit the growth and survival of B-cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, the limitations of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include the complexity of its synthesis, the need for expertise in organic chemistry, and the potential for off-target effects.
Future Directions
There are several potential future directions for the development of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. One direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, for the treatment of B-cell malignancies. Another direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in other autoimmune disorders, such as multiple sclerosis or type 1 diabetes. Furthermore, the optimization of the synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide and the identification of new analogs with improved potency and selectivity could lead to the development of more effective treatments for cancer and autoimmune disorders.
Synthesis Methods
The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide involves several steps, starting with the reaction between 2-aminobenzonitrile and thiophene-2-carboxylic acid to form N-(2-thiophenecarbonyl)-2-aminobenzonitrile. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been evaluated in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
properties
Product Name |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
|---|---|
Molecular Formula |
C16H12N2O2S2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20) |
InChI Key |
MDPSKKPTMJIIKO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
solubility |
0.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)

![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)
![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)
![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)

![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-3,4,5-trimethoxybenzamide](/img/structure/B253050.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
